H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH
Description
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH is an octapeptide composed of alanine (Ala), valine (Val), proline (Pro), isoleucine (Ile), glutamine (Gln), lysine (Lys), and serine (Ser). Proline introduces structural rigidity, while Gln and Lys may contribute to nitrogen metabolism and charge-based interactions, respectively .
Properties
CAS No. |
402594-20-1 |
|---|---|
Molecular Formula |
C36H64N10O11 |
Molecular Weight |
813.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H64N10O11/c1-7-19(4)28(45-33(53)25-12-10-16-46(25)35(55)27(18(2)3)44-29(49)20(5)38)34(54)40-21(6)30(50)41-23(13-14-26(39)48)32(52)42-22(11-8-9-15-37)31(51)43-24(17-47)36(56)57/h18-25,27-28,47H,7-17,37-38H2,1-6H3,(H2,39,48)(H,40,54)(H,41,50)(H,42,52)(H,43,51)(H,44,49)(H,45,53)(H,56,57)/t19-,20-,21-,22-,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
PNERDNPFFFQJFA-ADWUDYDCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and serine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can produce allysine, while reduction can break disulfide bonds to yield free thiol groups.
Scientific Research Applications
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and protein synthesis. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Glutamine-Containing Dipeptides (Ala-Gln)
- Structure : Ala-Gln (Alanyl-Glutamine) is a dipeptide with a simple backbone compared to the octapeptide.
- Key Differences : The octapeptide’s extended structure may confer higher target specificity but lower oral bioavailability due to enzymatic degradation in the gastrointestinal tract. In contrast, Ala-Gln is efficiently absorbed via peptide transporters (e.g., PepT1) .
Cyclic Peptides (e.g., Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz])
- Structure : Cyclic peptides often exhibit enhanced metabolic stability compared to linear peptides like H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH. For example, cyclization via thiazole rings in Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] improves resistance to proteolysis .
- Key Differences : The octapeptide lacks cyclization, which may limit its stability in vivo but allows for conformational flexibility in binding interactions.
Longer Peptides (e.g., H-Val-Gln-Gln-Ile-Gly-Gly-Asn-Tyr-Val-His-Leu-Pro-Leu-Ser-Pro-OH)
- Structure : This 15-residue peptide shares Gln and Pro residues with the octapeptide but includes additional hydrophobic (e.g., Ile, Leu) and aromatic (Tyr) residues.
- Key Differences : Longer chains may form stable secondary structures (e.g., helices) but face challenges in synthesis yield and purification .
Growth Promotion and Antioxidant Effects
- Ala-Gln Dipeptides :
- Growth Performance : In weaned piglets, 0.15–0.45% Ala-Gln supplementation increased daily weight gain by 17–31% and reduced diarrhea incidence by enhancing intestinal villus height and crypt depth .
- Antioxidant Capacity : Ala-Gln elevated serum glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) activities, reducing oxidative stress markers like malondialdehyde (MDA) .
Immunomodulatory Potential
Solubility and Stability
- Ala-Gln Dipeptides : Highly water-soluble (>50 mg/mL) due to polar Gln and Ala residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
